molecular formula C24H42N2O6 B14038778 Aloc-Asp(OtBu)-OH.DCHA

Aloc-Asp(OtBu)-OH.DCHA

Cat. No.: B14038778
M. Wt: 454.6 g/mol
InChI Key: BWZPYGCMXCOSND-QRPNPIFTSA-N
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Description

Aloc-Asp(OtBu)-OH.DCHA is a chemically protected derivative of aspartic acid, specifically engineered for solid-phase peptide synthesis (SPPS). The molecule features orthogonal protection: the side chain carboxylic acid is blocked with a tert-butyl (OtBu) ester, which is stable under basic conditions but can be removed with strong acid like trifluoroacetic acid (TFA), while the alpha-amino group is protected with an allyloxycarbonyl (Aloc) group. The Aloc group is stable to acidic deprotection conditions but can be cleanly removed using palladium-catalyzed deallylation in the presence of nucleophiles, allowing for selective deprotection in complex sequential syntheses [https://www.rsc.org/publishing/journals/prospect/ontology.asp?id=CMO:0001794]. This orthogonality is critical for the synthesis of complex peptides, such as branched peptides, cyclic peptides, or those requiring selective modification at specific residues. The compound is supplied as a dicyclohexylamine (DCHA) salt to enhance its stability and crystallinity, improving shelf-life and handling. Its primary research value lies in the synthesis of peptides for drug discovery, the study of protein-protein interactions, and the development of novel bioconjugates, where precise control over the incorporation and deprotection of aspartic acid is required. The side-chain protected aspartic acid is particularly important to prevent aspartimide formation, a common side reaction during peptide coupling that can lead to deletion and byproduct peptides [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4446782/]. This makes this compound a crucial reagent for researchers aiming to achieve high-fidelity and high-yield synthesis of challenging peptide sequences.

Properties

Molecular Formula

C24H42N2O6

Molecular Weight

454.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(prop-2-enoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H19NO6.C12H23N/c1-5-6-18-11(17)13-8(10(15)16)7-9(14)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-;/m0./s1

InChI Key

BWZPYGCMXCOSND-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C24H42N2O6
Molecular Weight 454.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(prop-2-enoxycarbonylamino)butanoic acid
CAS Number Not explicitly available in sources, typical for research chemicals
Key Functional Groups Allyloxycarbonyl (Aloc) amino protection, tert-butyl ester (OtBu) side-chain protection
Salt Form Dicyclohexylammonium (DCHA) salt to improve handling and solubility

Preparation Methods of Aloc-Asp(OtBu)-OH.DCHA

Detailed Stepwise Preparation

Step 1: Protection of the β-Carboxyl Group as tert-Butyl Ester
  • L-aspartic acid is converted into its β-tert-butyl ester via esterification.
  • A typical method involves reacting L-aspartic acid or its derivatives with tert-butyl acetate or tert-butanol under acidic catalysis or using perchloric acid as a catalyst.
  • The reaction is often conducted at low temperatures (-5 °C to 15 °C) to control side reactions and optimize yield.
  • After completion, the reaction mixture is washed with dilute hydrochloric acid and sodium bicarbonate to neutralize and remove impurities.
  • Organic layers are separated, dried over anhydrous sodium sulfate, and concentrated to yield the β-tert-butyl ester intermediate.
Step 2: Protection of the Amino Group with Allyloxycarbonyl (Aloc)
  • The amino group is selectively protected using allyloxycarbonyl chloride or allyloxycarbonyl N-hydroxysuccinimide ester (Aloc-OSu).
  • The reaction is typically performed in a buffered aqueous-organic solvent system (e.g., tetrahydrofuran and sodium carbonate solution) at pH 8–9 to maintain mild basic conditions.
  • The reaction proceeds at room temperature over several hours (typically 8 hours), ensuring complete conversion.
  • The crude product is acidified, extracted with ethyl acetate, dried, and purified by crystallization.
Step 3: Formation of the Dicyclohexylammonium Salt (DCHA)
  • The purified Aloc-Asp(OtBu)-OH is converted into its dicyclohexylammonium salt by adding equimolar amounts of dicyclohexylamine.
  • This step improves the compound's crystallinity, stability, and handling properties.
  • The salt is isolated by crystallization from solvents such as ethyl acetate and petroleum ether mixtures.
  • Washing with aqueous citric acid removes excess amine, followed by drying to obtain the final this compound compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Reaction Time Yield (%) Notes
β-tert-butyl ester formation L-aspartic acid + tert-butyl acetate + HCl catalyst -5 °C to 15 °C 20–40 hours ~85–90 Controlled low temperature to minimize side reactions
Amino group Aloc protection Aloc-OSu + Na2CO3 buffer, THF solvent Room temperature (RT) 8 hours ~80–90 pH maintained at 8–9 for selectivity
Salt formation with DCHA Dicyclohexylamine equimolar addition RT 1–2 hours >95 Crystallization improves purity

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress, typically with chloroform/methanol (5:1) as the developing solvent.
  • Extraction and Washing: Multiple aqueous washes with dilute HCl, sodium bicarbonate, and saline solutions to remove impurities and unreacted materials.
  • Drying: Anhydrous sodium sulfate is employed to remove residual water from organic layers.
  • Crystallization: Final purification step using solvent mixtures (ethyl acetate and petroleum ether) to isolate the pure DCHA salt.
  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm structural integrity and purity.

Research Discoveries and Industrial Relevance

  • The preparation method described is scalable and suitable for industrial production, as demonstrated in patent literature with batch sizes up to hundreds of kilograms.
  • The use of mild reaction conditions and environmentally friendly solvents aligns with green chemistry principles.
  • The DCHA salt form enhances the compound's stability and handling, crucial for peptide synthesis applications.
  • This compound is widely used in solid-phase peptide synthesis (SPPS) due to the mild deprotection conditions of the Aloc group, allowing for the synthesis of complex peptides with minimal side reactions.
  • Recent patents emphasize improved yields and product quality by optimizing pH, temperature, and solvent systems during synthesis.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Outcome
β-tert-butyl ester formation L-aspartic acid, tert-butyl acetate, perchloric acid catalyst Protect β-carboxyl group β-tert-butyl ester intermediate
Amino protection with Aloc Allyloxycarbonyl N-hydroxysuccinimide ester, Na2CO3 buffer, THF Protect α-amino group Aloc-protected aspartic acid ester
Salt formation Dicyclohexylamine Form stable dicyclohexylammonium salt This compound final product

Mechanism of Action

The mechanism of action of Aloc-Asp(OtBu)-OH.DCHA involves its role as a protected amino acid derivative. The protecting groups (Aloc and OtBu) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s reactivity and stability make it an essential tool in organic synthesis and peptide chemistry .

Comparison with Similar Compounds

Boc-Asp(OtBu)-OH.DCHA

  • Protecting Groups: Boc (tert-butoxycarbonyl) on the α-amino group (acid-labile, removed with TFA) . OtBu on the β-carboxyl group .
  • Key Differences :
    • Deprotection Strategy : Boc requires acidic conditions, while Aloc uses Pd-mediated cleavage. This makes Aloc-Asp(OtBu)-OH.DCHA preferable in multi-step syntheses requiring orthogonal deprotection .
    • Stability : Boc is less stable under basic conditions compared to Aloc.
  • Molecular Weight :
    • Boc-Asp(OtBu)-OH.DCHA: ~442.4 g/mol (Boc-Asp(OtBu)-OH free acid: 289.32 g/mol + DCHA) .
    • This compound: ~490.68 g/mol (C₁₂H₁₉N₆O₆·C₁₂H₂₃N) .

Fmoc-Asp(OtBu)-OH

  • Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group (base-labile, removed with piperidine) . OtBu on the β-carboxyl group .
  • Key Differences :
    • Deprotection : Fmoc is cleaved under basic conditions, limiting compatibility with acid-sensitive groups. Aloc allows for neutral, Pd-mediated cleavage .
    • Yield : Fmoc derivatives often show modest yields (e.g., 30% in some syntheses due to premature Fmoc cleavage) .

H-Asp(OtBu)-OH·HCl

  • Protecting Groups: Unprotected α-amino group (protonated as HCl salt). OtBu on the β-carboxyl group .
  • Key Differences: Functionality: Lacks α-amino protection, making it unsuitable for stepwise peptide elongation. Applications: Primarily used as a building block in non-orthogonal syntheses .

Z-Asp(OtBu)-OH.DCHA

  • Protecting Groups: Z (benzyloxycarbonyl) on the α-amino group (removed by hydrogenolysis) . OtBu on the β-carboxyl group .
  • Key Differences :
    • Deprotection Method : Z requires hydrogen gas and catalysts (e.g., Pd/C), posing safety and compatibility challenges compared to Aloc’s Pd-mediated cleavage .

Structural and Functional Data Table

Compound α-Amino Protection β-Carboxyl Protection Salt Form Deprotection Method Molecular Weight (g/mol)
This compound Aloc OtBu DCHA Pd(0)/nucleophile ~490.68
Boc-Asp(OtBu)-OH.DCHA Boc OtBu DCHA TFA ~442.4
Fmoc-Asp(OtBu)-OH Fmoc OtBu None Piperidine 411.44–666.75
H-Asp(OtBu)-OH·HCl None (HCl salt) OtBu HCl N/A 229.7
Z-Asp(OtBu)-OH.DCHA Z OtBu DCHA H₂/Pd-C ~500–550 (estimated)

Q & A

Q. How to trace conflicting reports on this compound’s stability under acidic conditions?

  • Answer :
  • Systematic Review : Use SciFinder to compile stability studies (keywords: “Aloc-Asp stability,” “acidolysis”).
  • Critical Appraisal : Compare experimental conditions (e.g., 1% TFA vs. 5% TFA in DCM) and analytical methods (HPLC vs. TLC) .
  • Resolution : Replicate key studies with controlled variables (e.g., anhydrous vs. humidified TFA) and publish a meta-analysis .

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